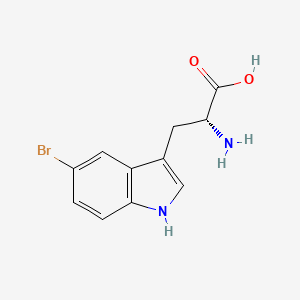

5-Bromo-D-tryptophan

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-(5-bromo-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O2/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZDNJQUJBMDHJW-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CN2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1Br)C(=CN2)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350885 | |

| Record name | 5-Bromo-D-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93299-40-2 | |

| Record name | 5-Bromo-D-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-D-tryptophan: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 5-Bromo-D-tryptophan, a halogenated derivative of the essential amino acid tryptophan. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, structure, synthesis, and key applications of this unique compound, offering field-proven insights and detailed experimental methodologies.

Introduction: The Significance of Halogenated and D-Amino Acids in Modern Drug Discovery

The strategic incorporation of halogen atoms and the use of non-natural D-amino acids are powerful tools in medicinal chemistry for modulating the biological activity and pharmacokinetic properties of peptides and small molecules.[1][2] Halogenation can influence a molecule's conformation, lipophilicity, and metabolic stability, and can introduce new binding interactions, such as halogen bonding, with biological targets.[1][3] D-amino acids, being the enantiomers of the naturally occurring L-amino acids, offer a distinct advantage in drug design by providing resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of peptide-based therapeutics.[2][4]

This compound combines these two strategic elements, making it a valuable building block in the synthesis of novel therapeutic agents. Its indole side chain, brominated at the 5-position, makes it a useful tool for probing the structure and function of proteins and as a precursor for compounds targeting the serotonergic system.[5] This guide will provide a detailed exploration of its chemical characteristics and practical applications.

Core Chemical Properties and Structure

This compound is a non-proteinogenic α-amino acid, meaning it is not one of the 20 common amino acids used in ribosomal protein synthesis.[6] Its structure consists of a D-α-aminopropionic acid moiety attached to a 5-bromo-substituted indole ring.

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Bromo-tryptophan is presented in the table below. Note that much of the available data pertains to the racemic DL-mixture.

| Property | Value | Source(s) |

| IUPAC Name | (2R)-2-amino-3-(5-bromo-1H-indol-3-yl)propanoic acid | [7] |

| CAS Number | 6548-09-0 (for DL-racemate) | [2] |

| Molecular Formula | C₁₁H₁₁BrN₂O₂ | [2] |

| Molecular Weight | 283.12 g/mol | [2] |

| Appearance | Off-white to light beige fine crystalline powder | [8] |

| Melting Point | 264 °C (decomposes) (for DL-racemate) | [2] |

| Specific Optical Rotation ([α]D) | Data not readily available in the literature. This is a critical parameter for confirming enantiomeric purity and should be determined experimentally. | |

| Solubility | Soluble in water (acidic conditions), hot alcohol, and alkali hydroxides. Sparingly soluble in neutral water. Insoluble in chloroform. Quantitative data is limited. | [9] |

Synthesis of this compound

The enantioselective synthesis of this compound can be achieved through the resolution of the racemic mixture (5-Bromo-DL-tryptophan). A highly effective and scalable method for this is enzymatic resolution, which leverages the stereoselectivity of enzymes to separate enantiomers. While a specific protocol for the 5-bromo isomer is not widely published, a well-established procedure for the analogous 6- and 7-bromo-DL-tryptophan using D-aminoacylase can be adapted.[10] This enzyme selectively hydrolyzes the N-acetyl group from the D-enantiomer, allowing for its separation from the unreacted N-acetyl-L-enantiomer.

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol: Enzymatic Resolution

This protocol is adapted from the established method for resolving brominated tryptophan analogs.[10]

Step 1: N-Acetylation of 5-Bromo-DL-tryptophan

-

Suspend 5-Bromo-DL-tryptophan (1 equivalent) in glacial acetic acid.

-

Add acetic anhydride (1.2 equivalents) dropwise while stirring at room temperature.

-

Heat the mixture to 50°C and stir for 2 hours.

-

Cool the reaction mixture to room temperature and then place it in an ice bath to induce precipitation.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield N-Acetyl-5-Bromo-DL-tryptophan.

Step 2: Enzymatic Hydrolysis

-

Prepare a buffered solution (e.g., 0.1 M phosphate buffer, pH 8.0).

-

Dissolve N-Acetyl-5-Bromo-DL-tryptophan in the buffer to a concentration of approximately 50 mM.

-

Add D-aminoacylase (commercially available) to the solution. The optimal enzyme concentration should be determined empirically but a starting point of 1-5% (w/w) relative to the substrate is recommended.

-

Incubate the reaction mixture at 37°C with gentle agitation.

-

Monitor the progress of the reaction by HPLC, observing the formation of this compound and the consumption of the N-acetylated D-enantiomer. The reaction is typically complete within 24-48 hours.

Step 3: Separation and Purification

-

Once the reaction has reached approximately 50% conversion (indicating complete hydrolysis of the D-enantiomer), acidify the reaction mixture to pH 3 with 1 M HCl.

-

Extract the mixture with an organic solvent such as ethyl acetate. The N-Acetyl-5-Bromo-L-tryptophan will preferentially partition into the organic phase, while the more polar this compound will remain in the aqueous phase.

-

Separate the aqueous layer and adjust the pH to its isoelectric point (around pH 5-6) to precipitate the this compound.

-

Filter the precipitate, wash with cold water, and dry under vacuum to obtain the purified product.

-

The enantiomeric excess of the final product should be confirmed by chiral HPLC.

Spectroscopic and Analytical Data

The following data are representative for 5-Bromo-tryptophan. While the spectra for the pure D-enantiomer may show subtle differences in a chiral environment, these data provide a good reference for compound identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of the DL-racemate provides characteristic signals for the indole and amino acid moieties.[6]

-

¹³C NMR: The carbon NMR spectrum complements the proton NMR data for structural elucidation.[6]

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak corresponding to the mass of this compound.[6]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the N-H, C=O, and aromatic C-H functional groups present in the molecule.[6]

Applications in Research and Drug Development

This compound is a versatile tool with applications in neuropharmacology, peptide-based drug design, and protein engineering.[5]

Probing the Serotonergic System

Tryptophan is the metabolic precursor to the neurotransmitter serotonin (5-hydroxytryptamine).[11] Analogs such as this compound can be used as chemical probes to study the structure and function of serotonin receptors and transporters. The bromo-substituent can alter binding affinity and selectivity, providing valuable insights into ligand-receptor interactions.

Experimental Protocol: Serotonin 5-HT₂A Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the human 5-HT₂A receptor, adapted from established methods.[8]

-

Receptor Preparation: Use a commercially available cell line stably expressing the human 5-HT₂A receptor (e.g., CHO-K1 or HEK293 cells). Prepare cell membranes by homogenization and centrifugation.[12]

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.

-

Radioligand: [³H]ketanserin, a selective 5-HT₂A antagonist.[13]

-

Procedure: a. In a 96-well plate, add assay buffer, the radioligand (at a concentration close to its Kd, e.g., 0.5 nM), and varying concentrations of the test compound (this compound). b. For non-specific binding determination, use a high concentration of a known 5-HT₂A antagonist (e.g., 1 µM ketanserin). c. Add the cell membrane preparation to initiate the binding reaction. d. Incubate for 60 minutes at room temperature.[13] e. Terminate the incubation by rapid filtration through a glass fiber filter plate, followed by washing with cold assay buffer to separate bound from free radioligand. f. Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Building Block for Peptide-Based Therapeutics

The incorporation of this compound into peptides can enhance their therapeutic potential. The D-configuration imparts resistance to proteolysis, while the bromo-substituent can increase binding affinity and provide a handle for further chemical modification.[14]

Workflow: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Caption: General workflow for incorporating this compound into a peptide sequence.

Protocol: Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry

This is a generalized protocol for the manual synthesis of a peptide containing this compound.

-

Resin Preparation: Start with a suitable resin (e.g., Rink amide resin for a C-terminal amide) pre-loaded with the first amino acid. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc protecting group. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling: a. In a separate vessel, pre-activate Fmoc-5-Bromo-D-tryptophan (3-5 equivalents relative to the resin loading) with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF. b. Add the activated amino acid solution to the deprotected resin and allow it to react for 1-2 hours. c. Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the reaction is incomplete, a second coupling may be necessary. d. Wash the resin thoroughly with DMF.

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

-

Final Deprotection and Cleavage: After the final amino acid has been coupled, remove the N-terminal Fmoc group. Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% triisopropylsilane, 2.5% water).

-

Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity of the peptide can be confirmed by mass spectrometry.

Safety and Handling

5-Bromo-DL-tryptophan is classified as an irritant. It may cause skin, eye, and respiratory irritation.[6] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable and versatile building block for chemical biology and drug discovery. Its unique combination of a halogenated indole side chain and a D-amino acid configuration provides researchers with a powerful tool to modulate the properties of peptides and small molecules. The synthetic and analytical protocols outlined in this guide, grounded in established scientific principles, provide a solid foundation for the effective utilization of this compound in a research setting. As the demand for more stable and potent therapeutics continues to grow, the strategic application of non-natural amino acids like this compound will undoubtedly play an increasingly important role in the future of medicine.

References

-

Kino, K., et al. (2013). Enhanced synthesis of 5-hydroxy-l-tryptophan through tetrahydropterin regeneration. Applied Microbiology and Biotechnology, 98(1), 153-159. [Link]

-

Lenci, E., & Trabocchi, A. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules, 26(23), 7401. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96735, 5-Bromo-DL-tryptophan. Retrieved from [Link]

-

Satzer, P., et al. (2018). Synthetic pathways and processes for effective production of 5-hydroxytryptophan and serotonin from glucose in Escherichia coli. Microbial Cell Factories, 17(1), 33. [Link]

-

Schoeffter, P., et al. (1999). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Pharmacological and Toxicological Methods, 41(2-3), 83-89. [Link]

-

Apostolopoulos, V., et al. (2016). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Molecules, 21(9), 1148. [Link]

-

Hofmann, M., et al. (2022). Structural basis of regioselective tryptophan dibromination by the single-component flavin-dependent halogenase AetF. IUCrJ, 9(Pt 5), 584-596. [Link]

-

Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates. (2014). Vascular Pharmacology, 61(1), 27-33. [Link]

-

Kalinowska-Tłuścik, J., et al. (2018). Amino Acid Hot Spots of Halogen Bonding: A Combined Theoretical and Experimental Case Study of the 5-HT7 Receptor. Journal of Medicinal Chemistry, 61(19), 8746-8757. [Link]

-

Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. (2017). Amino Acids, 49(5), 841-851. [Link]

-

Unlocking Reactivity of TrpB: A General Biocatalytic Platform for Synthesis of Tryptophan Analogues. (2017). Journal of the American Chemical Society, 139(30), 10201-10204. [Link]

-

Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review. (2019). Frontiers in Endocrinology, 10, 209. [Link]

-

Convenient synthesis of 7 ' and 6 '-bromo-D-tryptophan and their derivatives by enzymatic optical resolution using D-aminoacylase. (2009). Tetrahedron: Asymmetry, 20(15), 1756-1761. [Link]

-

Structure and Activity of the Thermophilic Tryptophan‐6 Halogenase BorH. (2020). ChemBioChem, 21(15), 2146-2153. [Link]

-

Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. (2021). Molecules, 26(23), 7401. [Link]

-

LifeTein. (2024). Should My Peptides Have D-Amino Acids?. Retrieved from [Link]

-

Structural basis of regioselective tryptophan dibromination by the single-component flavin-dependent halogenase AetF. (2022). IUCrJ, 9(Pt 5), 584–596. [Link]

-

Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. (2020). Molecules, 25(21), 5183. [Link]

-

Distribution, industrial applications, and enzymatic synthesis of D-amino acids. (2018). Applied Microbiology and Biotechnology, 102(13), 5495-5507. [Link]

-

Three types of induced tryptophan optical activity compared in model dipeptides: theory and experiment. (2012). The Journal of Physical Chemistry B, 116(33), 9946-9957. [Link]

-

Convenient synthesis of 7 ' and 6 '-bromo-D-tryptophan and their derivatives by enzymatic optical resolution using D-aminoacylase. (2009). Tetrahedron: Asymmetry, 20(15), 1756-1761. [Link]

-

Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. (2022). International Journal of Molecular Sciences, 23(24), 15682. [Link]

-

Green Halogenation of Indoles with Oxone–Halide. (2023). The Journal of Organic Chemistry, 88(16), 11467-11475. [Link]

-

New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. (2022). Molecules, 27(5), 1679. [Link]

-

LibreTexts Chemistry. (2015). 5.2: Optical Activity. Retrieved from [Link]

-

5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. (n.d.). Eurofins DiscoverX. Retrieved from [Link]

-

Advances in Enzymatic Synthesis of D-Amino Acids. (2020). International Journal of Molecular Sciences, 21(9), 3217. [Link]

-

D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. (2021). International Journal of Molecular Sciences, 22(22), 12497. [Link]

-

Distribution, industrial applications, and enzymatic synthesis of D-amino acids. (2018). Applied Microbiology and Biotechnology, 102(13), 5495–5507. [Link]

- Method for preparing 5-bromoindole. (2012). Google Patents.

-

Polyhalogenated Indoles from the Red Alga Rhodophyllis membranacea: The First Isolation of Bromo-Chloro-Iodo Secondary Metabolites. (2013). Journal of Natural Products, 76(8), 1547-1551. [Link]

-

D-peptide. (n.d.). Wikipedia. Retrieved from [Link]

-

Natural and Synthetic Halogenated Amino Acids-Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. (2021). Molecules, 26(23), 7401. [Link]

-

Concentration (C, in g/100 mL), specific rotation [α] D T for... (n.d.). ResearchGate. Retrieved from [Link]

-

Effects of temperature on % chlorination of tryptophan with halogenase enzymes and Th-Fre. Reaction conditions. (n.d.). ResearchGate. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Optical Rotation, Optical Activity, and Specific Rotation. Retrieved from [Link]

-

Biological function of d-tryptophan: a bibliometric analysis and review. (2024). Frontiers in Pharmacology, 15, 1369792. [Link]

-

d-, l- and d,l-Tryptophan-Based Polyamidoamino Acids: pH-Dependent Structuring and Fluorescent Properties. (2019). Polymers, 11(3), 548. [Link]

-

5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay. (n.d.). Eurofins DiscoverX. Retrieved from [Link]

Sources

- 1. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Biological function of d-tryptophan: a bibliometric analysis and review [frontiersin.org]

- 10. Advances in Enzymatic Synthesis of D-Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 14. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Synthesis of 5-Bromo-D-tryptophan for Research Applications

Foreword: The Strategic Importance of 5-Bromo-D-tryptophan

In the landscape of modern drug discovery and biochemical research, the strategic incorporation of modified amino acids is a cornerstone of innovation. Among these, this compound stands out as a molecule of significant interest. Its utility spans from serving as a critical intermediate in the synthesis of complex pharmaceuticals, particularly for neurological disorders, to its use as a probe in protein engineering and studies of serotonin pathways.[1] The D-configuration, in particular, offers metabolic stability and unique conformational properties essential for designing peptides and small molecule drugs. Furthermore, D-tryptophan and its derivatives have been identified as immunomodulatory substances with potential applications in treating conditions like atherosclerosis and osteoporosis.[2]

However, the synthesis of enantiomerically pure this compound is not trivial. It presents two primary challenges: the regioselective introduction of a bromine atom onto the electron-rich indole ring and the stereocontrolled establishment of the D-amino acid configuration. This guide provides an in-depth analysis of the prevalent synthetic strategies, offering field-proven insights into the causality behind experimental choices and presenting robust, validated protocols for researchers, scientists, and drug development professionals.

Part 1: A Comparative Analysis of Synthetic Strategies

The synthesis of this compound can be approached from several distinct strategic directions. The choice of strategy is dictated by factors such as scale, required enantiopurity, available starting materials, and the technical capabilities of the laboratory. We will explore three primary pathways: direct bromination of D-tryptophan, synthesis from a pre-brominated indole scaffold, and chemoenzymatic methods that leverage the unparalleled selectivity of biocatalysts.

Strategy 1: Direct Electrophilic Bromination of D-Tryptophan

The most conceptually direct route is the electrophilic bromination of commercially available D-tryptophan. This approach, while seemingly simple, is fraught with challenges related to selectivity.

Mechanistic Rationale: The indole ring of tryptophan is highly activated towards electrophilic aromatic substitution. The reaction with a brominating agent, such as N-Bromosuccinimide (NBS), proceeds via an electrophilic attack. While the C5 position is electronically favored, the high reactivity of the ring can lead to a mixture of products, including di-brominated species and oxidation of the indole nucleus, which can even lead to peptide bond cleavage in certain contexts.[3]

Causality Behind Experimental Choices:

-

Reagent Choice: NBS is a common choice due to its ease of handling and moderate reactivity. However, controlling the stoichiometry is critical to minimize over-bromination.

-

Solvent and Temperature: The reaction is typically performed in a non-polar solvent at low temperatures to temper the reactivity of the system and improve regioselectivity.

Limitations:

-

Poor Regioselectivity: Formation of 6-bromo, 7-bromo, and di-brominated side products is common, complicating purification.

-

Oxidative Degradation: The indole ring is susceptible to oxidation, reducing overall yield.

-

Purification Challenges: Separating the desired 5-bromo isomer from other brominated tryptophans is difficult and often requires advanced chromatographic techniques.

Due to these significant drawbacks, this strategy is rarely employed for producing high-purity material for research applications.

Strategy 2: Convergent Synthesis from 5-Bromoindole

A more robust and controllable strategy involves constructing the D-amino acid side chain onto a pre-functionalized 5-bromoindole core.[4][5] This approach guarantees perfect regioselectivity for the bromine substituent.

Mechanistic Rationale: This pathway leverages the nucleophilicity of the C3 position of 5-bromoindole to react with an electrophilic three-carbon unit that will become the amino acid side chain. Several methods exist to achieve this transformation, including Friedel-Crafts alkylation with a protected serine derivative or an asymmetric Strecker synthesis.[6]

Causality Behind Experimental Choices:

-

Starting Material: High-purity 5-bromoindole is readily available and serves as the cornerstone of this strategy.

-

Side-Chain Precursor: A chiral, protected serine derivative (such as N-acetyl-D-serine β-lactone or a dehydroalanine derivative) is used to introduce the amino acid moiety with the desired D-stereochemistry.

-

Lewis Acid Catalysis: Reactions like the Friedel-Crafts alkylation often require a Lewis acid (e.g., SnCl₄) to activate the electrophile for attack by the indole nucleophile.[7][8]

Advantages:

-

Absolute Regiocontrol: The bromine position is unambiguously defined by the starting material.

-

Convergent Approach: Allows for the late-stage combination of two key fragments.

This strategy is highly favored for its control and reliability, making it a workhorse for laboratory-scale synthesis.

Strategy 3: The Elegance of Biocatalysis: Chemoenzymatic Methods

Enzymatic and chemoenzymatic routes offer unparalleled selectivity and are increasingly becoming the method of choice, aligning with the principles of green chemistry. These methods can be used to either selectively synthesize the target molecule or resolve a racemic mixture.

A. Enzymatic Resolution of N-Acetyl-5-Bromo-DL-tryptophan: This is arguably the most practical and scalable method. A racemic mixture of 5-bromotryptophan is synthesized chemically and then subjected to enzymatic resolution.

Mechanistic Rationale: Enzymes like D-aminoacylase can selectively hydrolyze the N-acetyl group from the D-enantiomer of a racemic mixture, leaving the N-acetyl-L-enantiomer untouched.[9] The resulting free D-amino acid and the acetylated L-amino acid have different physical properties (e.g., solubility at different pH values), allowing for their separation.

Causality Behind Experimental Choices:

-

Enzyme Selection: D-aminoacylase is specifically chosen for its stereoselectivity towards D-amino acids.

-

Reaction Conditions: The hydrolysis is performed in an aqueous buffer at a controlled pH (typically around 7.5) and temperature to ensure optimal enzyme activity and stability.[10]

-

Workup: The separation is achieved by acidifying the solution. The N-acetyl-L-amino acid is more soluble in organic solvents, while the free D-amino acid remains in the aqueous phase, from which it can be isolated.

B. Direct Enzymatic Synthesis: Advanced methods utilize engineered enzymes like tryptophan synthase (TrpB) to directly condense 5-bromoindole with serine to produce 5-bromotryptophan.[11][12] While many wild-type enzymes produce the L-enantiomer, directed evolution can create variants with altered or relaxed stereoselectivity. Additionally, flavin-dependent halogenase enzymes can perform regioselective bromination of tryptophan itself, offering a direct biocatalytic route.[13][14]

Advantages of Chemoenzymatic Routes:

-

Exceptional Enantioselectivity: Often yields enantiomeric excess (e.e.) >99%.

-

Mild Conditions: Reactions are run in aqueous media near neutral pH and room temperature.

-

High Reliability: The specificity of the enzyme ensures a clean and predictable outcome.

Part 2: Visualization of Synthetic Workflows

To better illustrate the logical flow of these strategies, the following diagrams outline the key transformations.

Diagram 1: Overview of Synthetic Strategies

Caption: High-level comparison of the three primary synthetic routes.

Diagram 2: Workflow for Convergent Synthesis (Strategy 2)

Caption: Step-wise workflow for the reliable convergent synthesis strategy.

Diagram 3: Workflow for Chemoenzymatic Resolution (Strategy 3)

Caption: The highly selective and efficient enzymatic resolution process.

Part 3: Experimental Protocols & Data

This section provides actionable, step-by-step methodologies for the most reliable synthetic route and the subsequent characterization.

Protocol 1: Synthesis of N-Acetyl-5-Bromo-DL-Tryptophan

This protocol describes the chemical synthesis of the racemic precursor required for enzymatic resolution. The method is adapted from established procedures for tryptophan synthesis.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine 5-bromoindole (10.0 g, 51 mmol), acetamidomalonic acid diethyl ester (16.6 g, 76.5 mmol), and anhydrous toluene (150 mL).

-

Initiation: Add sodium ethoxide (5.2 g, 76.5 mmol) to the suspension.

-

Reflux: Heat the reaction mixture to reflux under a nitrogen atmosphere for 18 hours. The mixture will become a thick paste.

-

Hydrolysis: Cool the mixture to room temperature. Add a solution of sodium hydroxide (20.4 g, 510 mmol) in water (100 mL). Heat the mixture to reflux for an additional 4 hours to hydrolyze the ester and acetyl groups.

-

Acidification & Isolation: Cool the reaction mixture in an ice bath and carefully acidify to pH 3 with concentrated hydrochloric acid. A precipitate will form.

-

Purification: Collect the crude 5-Bromo-DL-tryptophan by filtration, wash with cold water, and dry under vacuum. This material is typically carried forward to the N-acetylation step without further purification.

-

N-Acetylation: Suspend the crude 5-Bromo-DL-tryptophan in a mixture of acetic acid (100 mL) and acetic anhydride (20 mL). Heat at 50°C for 2 hours until the solution becomes clear.

-

Crystallization: Cool the solution to room temperature and then place it in an ice bath for 2 hours. The N-acetylated product will crystallize.

-

Final Product: Collect the crystals by filtration, wash with cold diethyl ether, and dry under vacuum to yield N-Acetyl-5-Bromo-DL-Tryptophan.

Protocol 2: Enzymatic Resolution of N-Acetyl-5-Bromo-DL-Tryptophan

This protocol outlines the selective deacetylation of the D-enantiomer.

-

Enzyme Solution Preparation: Prepare a buffered solution by dissolving N-Acetyl-5-Bromo-DL-Tryptophan (5.0 g, 15.4 mmol) in 250 mL of 0.1 M phosphate buffer (pH 7.5). Gentle warming may be required for complete dissolution. Adjust the pH back to 7.5 with 1 M NaOH if necessary.

-

Enzymatic Reaction: Add D-aminoacylase (commercially available, follow supplier's activity units for appropriate loading) to the solution.

-

Incubation: Incubate the mixture at 37°C with gentle stirring for 24-48 hours. Monitor the reaction progress by chiral HPLC to confirm ~50% conversion.

-

Reaction Quench & Separation: Acidify the reaction mixture to pH 3 with 6 M HCl. This will precipitate the unreacted N-Acetyl-5-Bromo-L-Tryptophan.

-

Isolation of L-form: Stir the acidified mixture at 4°C for 2 hours, then collect the precipitate by filtration. The filtrate contains the desired this compound.

-

Isolation of D-form: Adjust the pH of the filtrate to the isoelectric point of tryptophan (around pH 5.5-6.0) with ammonium hydroxide.

-

Purification: The desired this compound will precipitate. Cool the solution at 4°C overnight to maximize crystallization. Collect the solid by filtration, wash with a small amount of cold water, followed by ethanol, and dry under vacuum.

Data Presentation: Characterization and Purity Analysis

The identity and purity of the final product must be rigorously confirmed.

Table 1: Key Analytical Data for this compound

| Analytical Technique | Expected Result | Purpose |

| ¹H NMR (in D₂O/DCl) | Characteristic aromatic signals for a 5-substituted indole; distinct shifts for α-H, β-CH₂, and NH protons. | Confirms chemical structure and regiochemistry. |

| ¹³C NMR | Unique signals for each carbon, including the C-Br carbon at ~115 ppm. | Confirms chemical structure. |

| Mass Spectrometry (ESI+) | [M+H]⁺ peak at m/z 283.0/285.0 (approx. 1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes). | Confirms molecular weight and bromine presence.[15] |

| Melting Point | ~264 °C (with decomposition). | Physical constant for purity assessment. |

| Optical Rotation [α]D | Positive value (specific value depends on concentration and solvent). | Confirms D-enantiomeric form. |

| Chiral HPLC | Single peak with retention time matching a D-standard; absence of L-enantiomer peak. | Determines enantiomeric excess (e.e. >99%). |

Part 4: Trustworthiness and Self-Validation

The protocols described herein form a self-validating system. The chemical synthesis of the racemic precursor is robust and high-yielding. The subsequent enzymatic resolution is the key to ensuring enantiopurity. The success of this step is not assumed but is actively monitored and validated using chiral HPLC. This analytical checkpoint is non-negotiable and provides quantitative proof of the resolution's efficacy. Finally, the comprehensive characterization of the final product using orthogonal techniques (NMR, MS, optical rotation) provides a multi-faceted confirmation of its identity, purity, and stereochemical integrity, ensuring its suitability for the most sensitive research applications.

References

-

Kieffer, M. E., Repka, L. M., & Reisman, S. E. (2012). Enantioselective Synthesis of Tryptophan Derivatives by a Tandem Friedel–Crafts Conjugate Addition/Asymmetric Protonation Reaction. Journal of the American Chemical Society, 134(11), 5131–5137. [Link]

-

Junk, L., Ullrich, A., & Kazmaier, U. (2015). Synthesis of modified tryptophan derivatives. Arkivoc, 2015(2), 341-377. [Link]

-

Mollica, A., et al. (2012). Synthesis of (S)-5,6-dibromo-tryptophan derivatives as building blocks for peptide chemistry. Molecules, 17(5), 5673-5687. [Link]

-

Shimada, A., et al. (2013). Flexible Enantioselectivity of Tryptophanase Attributable to Benzene Ring in Heterocyclic Moiety of D-Tryptophan. International Journal of Molecular Sciences, 14(12), 23531–23544. [Link]

-

Kieffer, M. E., et al. (2012). Enantioselective synthesis of tryptophan derivatives by a tandem Friedel-Crafts conjugate addition/asymmetric protonation reaction. Journal of the American Chemical Society, 134(11), 5131-5137. [Link]

-

Nagarathnam, D., & Johnson, M. E. (1993). A New Synthesis of 5-Bromo-DL-tryptophan. Synthetic Communications, 23(14), 2011–2017. [Link]

-

Al-Zoubi, R. M., et al. (2014). A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues. Organic & Biomolecular Chemistry, 12(45), 9112-9121. [Link]

-

Gäde, S., & Niemann, H. H. (2023). Structural basis of regioselective tryptophan dibromination by the single-component flavin-dependent halogenase AetF. Acta Crystallographica Section D: Structural Biology, 79(7), 596-609. [Link]

-

Gäde, S., & Niemann, H. H. (2023). Structural basis of regioselective tryptophan dibromination by the single-component flavin-dependent halogenase AetF. PubMed, 37314407. [Link]

-

Schöneich, C. (2020). Reactive halogen species. Free Radical Biology and Medicine, 152, 483-502. [Link]

-

Sewald, N., et al. (2023). Enzymatic Bromination of Proteins at C-Terminal Tryptophan. ChemistryViews. [Link]

-

ResearchGate. (n.d.). Convenient synthesis of 7' and 6'-bromo-D-tryptophan and their derivatives by enzymatic optical resolution using D-aminoacylase. Retrieved from [Link]

-

Watkins-Dulaney, E. J., et al. (2017). Unlocking Reactivity of TrpB: A General Biocatalytic Platform for Synthesis of Tryptophan Analogues. Journal of the American Chemical Society, 139(29), 9934–9942. [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Bromo-DL-tryptophan. PubChem Compound Database. Retrieved from [Link]

-

Li, Y., et al. (2025). Biological function of d-tryptophan: a bibliometric analysis and review. Frontiers in Pharmacology, 15, 1515567. [Link]

-

Watkins-Dulaney, E. J., & Arnold, F. H. (2017). Unlocking Reactivity of TrpB: A General Biocatalytic Platform for Synthesis of Tryptophan Analogues. Journal of the American Chemical Society, 139(29), 9934-9942. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Frontiers | Biological function of d-tryptophan: a bibliometric analysis and review [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. sci-hub.st [sci-hub.st]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02107J [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. journals.iucr.org [journals.iucr.org]

- 14. Structural basis of regioselective tryptophan dibromination by the single-component flavin-dependent halogenase AetF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 5-Bromo-DL-tryptophan | C11H11BrN2O2 | CID 96735 - PubChem [pubchem.ncbi.nlm.nih.gov]

5-Bromo-D-tryptophan CAS number and molecular weight

An In-Depth Technical Guide to 5-Bromo-D-tryptophan

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated, non-proteinogenic amino acid. As a Senior Application Scientist, this document synthesizes critical data on its physicochemical properties, synthesis, and chiral resolution, with a focus on its burgeoning applications in structural biology, metabolic pathway analysis, and as a key building block in medicinal chemistry. We will explore the causality behind its utility as a research tool, provide detailed experimental protocols, and outline essential safety and handling procedures. This guide is designed to equip researchers and drug development professionals with the foundational knowledge and practical insights required to effectively leverage this compound in their work.

Core Physicochemical Properties

This compound is a derivative of the essential amino acid D-tryptophan, distinguished by the substitution of a bromine atom at the 5-position of the indole ring.[1][2] This modification significantly alters its electronic properties and steric bulk, making it a valuable tool in various biochemical and pharmaceutical applications without drastically changing its overall structure from the parent amino acid.[3][4]

Quantitative Data Summary

The fundamental properties of this compound and its more commonly available racemic mixture, 5-Bromo-DL-tryptophan, are summarized below. It is crucial for researchers to select the correct stereoisomer for their specific application.

| Property | Value | Source(s) |

| Chemical Name | (2R)-2-amino-3-(5-bromo-1H-indol-3-yl)propanoic acid | - |

| CAS Number | 93299-40-2 (for D-isomer) | [5] |

| 6548-09-0 (for DL-racemate) | [2][4][6][7][8] | |

| Molecular Formula | C₁₁H₁₁BrN₂O₂ | [1][4][6][8] |

| Molecular Weight | 283.12 g/mol | [1][4][6][8] |

| Appearance | Off-white to light beige fine crystalline powder | [2][4] |

| Melting Point | 264 °C (decomposes) (for DL-racemate) | [2][4][6] |

| Solubility | Soluble in DMSO; sparingly soluble in aqueous buffers.[9] | [9] |

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure this compound is a critical process that typically involves two major stages: the synthesis of the racemic 5-Bromo-DL-tryptophan followed by chiral resolution.

Synthesis of 5-Bromo-DL-tryptophan

A common synthetic strategy involves the reaction of 5-bromoindole with a protected serine derivative.[4] While multiple specific protocols exist, the general workflow involves a coupling reaction to form the carbon skeleton, followed by the deprotection of the amino and carboxyl groups to yield the final racemic amino acid.[4] The crude product is then purified, often via recrystallization.[4]

Enzymatic Optical Resolution

Obtaining the pure D-enantiomer is paramount for many biological applications, such as peptide synthesis or studies on stereospecific enzymes. Enzymatic resolution is a highly efficient method for separating the D- and L-enantiomers from the racemic mixture. A well-established method utilizes a D-aminoacylase enzyme, which selectively hydrolyzes the N-acetyl group from N-acetyl-5-bromo-D-tryptophan within the acetylated racemic mixture.[10] This creates a difference in chemical properties between the resulting free D-amino acid and the unreacted N-acetyl-5-bromo-L-tryptophan, allowing for their separation.

Caption: Workflow for enzymatic resolution of this compound.

Applications in Research and Drug Development

The unique properties of this compound make it a versatile tool for scientists.

Structural Biology and Protein Engineering

The heavy bromine atom in this compound serves as an excellent anomalous scatterer for X-ray crystallography, aiding in the phase problem to solve novel protein structures. Furthermore, its incorporation into proteins allows for detailed structure-function relationship studies, providing insights into enzyme mechanisms and protein-protein interactions.[3]

Probing Tryptophan Metabolic Pathways

L-tryptophan is a precursor to critical signaling molecules via the serotonin and kynurenine pathways.[11] Dysregulation of these pathways is linked to numerous diseases.[11] this compound can be used as a chemical probe to study the enzymes and transporters involved in tryptophan metabolism. While the D-isomer is not typically metabolized through the same primary pathways as the L-isomer, its structural similarity allows it to act as a competitive inhibitor or a tool to investigate stereospecific biological processes.[3][12]

Medicinal Chemistry and Drug Discovery

This compound is a valuable building block for the synthesis of novel pharmaceutical compounds, particularly those targeting neurological disorders.[3] The bromo- group provides a reactive handle for further chemical modifications, such as cross-coupling reactions, enabling the creation of diverse molecular libraries for drug screening.

Recent research has highlighted the therapeutic potential of D-tryptophan and its derivatives. D-tryptophan acts as a decoy substrate for mini-tryptophanyl-tRNA synthetase (mini-TrpRS), blocking the inflammatory signaling induced by interferon-gamma (IFN-γ). This mechanism is implicated in the management of chronic inflammatory conditions like atherosclerosis and osteoporosis.[12] this compound is being investigated for similar or enhanced modulatory effects.

Caption: Inhibition of IFN-γ signaling by this compound.

Experimental Protocol: Solubility Determination

Precise solubility data is often required for experimental design. While comprehensive data is sparse, the following protocol outlines a standard procedure for determining the solubility of this compound in a specific buffer system.

Objective: To determine the saturation solubility of this compound in Phosphate-Buffered Saline (PBS), pH 7.4, at 25°C.

Materials:

-

This compound powder

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Vortex mixer

-

Thermostatic shaker/incubator set to 25°C

-

Microcentrifuge

-

0.22 µm syringe filters

-

HPLC system with a UV detector

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

Methodology:

-

Standard Curve Preparation: a. Accurately weigh and dissolve a small amount of this compound in a suitable solvent like DMSO to prepare a concentrated stock solution (e.g., 10 mg/mL). b. Perform serial dilutions of the stock solution in PBS to create a series of standards with known concentrations (e.g., 0.01, 0.05, 0.1, 0.25, 0.5 mg/mL). c. Analyze each standard by HPLC (e.g., C18 column, UV detection at 280 nm) and plot the peak area versus concentration to generate a standard curve.

-

Equilibrium Solubility Measurement: a. Add an excess amount of this compound powder (e.g., ~10 mg) to a known volume of PBS (e.g., 1 mL) in a microcentrifuge tube. This ensures that a saturated solution is formed. b. Tightly cap the tube and vortex vigorously for 1 minute to suspend the powder. c. Place the tube in a thermostatic shaker set to 25°C and agitate for 24 hours to ensure equilibrium is reached. d. After 24 hours, visually inspect the tube to confirm that excess solid remains, indicating saturation. e. Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

-

Sample Analysis: a. Carefully collect the supernatant without disturbing the pellet. b. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates. c. Dilute the filtered, saturated solution with PBS to a concentration that falls within the linear range of your standard curve. d. Analyze the diluted sample using the same HPLC method as the standards.

-

Calculation: a. Determine the concentration of the diluted sample from its peak area using the standard curve equation. b. Multiply this concentration by the dilution factor to calculate the solubility of this compound in PBS at 25°C.

Safety, Handling, and Storage

Proper handling is essential when working with any chemical reagent.

-

Hazard Identification: 5-Bromo-DL-tryptophan is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling the compound.[13] Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of the powder.[14][15]

-

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[14]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.[14]

-

Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[13]

-

Ingestion: Do NOT induce vomiting. Wash out mouth with water and drink plenty of water. Seek immediate medical attention.[13][14]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[13] For long-term stability, storage in a freezer is recommended.[14] Keep away from strong oxidizing agents.[14]

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96735, 5-Bromo-DL-tryptophan. Retrieved from [Link]

-

Aralez Bio. (n.d.). Fmoc-5-bromo-D-tryptophan. Retrieved from [Link]

- Mollica, A., et al. (2012).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 644329, 5-Bromo-L-tryptophan. Retrieved from [Link]

- Nagarathnam, D., & Johnson, M. E. (1993). A New Synthesis of 5-Bromo-DL-tryptophan.

-

ResearchGate. (2025). Convenient synthesis of 7'- and 6'-bromo-D-tryptophan and their derivatives by enzymatic optical resolution using D-aminoacylase. Retrieved from [Link]

- Narayan, A. R. H., et al. (2017). Unlocking Reactivity of TrpB: A General Biocatalytic Platform for Synthesis of Tryptophan Analogues. Journal of the American Chemical Society.

-

Frontiers in Pharmacology. (2025). Biological function of d-tryptophan: a bibliometric analysis and review. Retrieved from [Link]

-

Bentham Science. (2022). Small Molecules Originated from Tryptophan and their Clinical Significance as Potential Biomarkers. Retrieved from [Link]

Sources

- 1. 5-Bromo-DL-tryptophan | C11H11BrN2O2 | CID 96735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-BROMO-DL-TRYPTOPHAN | 6548-09-0 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. 5-Bromo- DL -tryptophan 99 6548-09-0 [sigmaaldrich.com]

- 7. 5-Bromo-DL-tryptophan, 99% 500 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. scbt.com [scbt.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. benthamscience.com [benthamscience.com]

- 12. Frontiers | Biological function of d-tryptophan: a bibliometric analysis and review [frontiersin.org]

- 13. spectrumchemical.com [spectrumchemical.com]

- 14. fishersci.com [fishersci.com]

- 15. file.medchemexpress.com [file.medchemexpress.com]

A Technical Guide to the Biological Activity of 5-Bromo-D-tryptophan: A Novel Modulator of the Kynurenine Pathway

Abstract

5-Bromo-D-tryptophan is a synthetic derivative of the essential amino acid tryptophan, engineered for enhanced biological stability and specific target engagement. This guide provides a comprehensive technical overview of its primary biological activity: the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a critical enzyme in the kynurenine pathway of tryptophan metabolism, which plays a pivotal role in mediating immune suppression, particularly within the tumor microenvironment. By inhibiting IDO1, this compound has the potential to reverse this immunosuppressive shield, thereby restoring anti-tumor immune surveillance. This document details the underlying mechanism of IDO1-mediated immune evasion, the rationale for the chemical design of this compound, detailed protocols for evaluating its inhibitory activity, and its broader therapeutic potential in immuno-oncology and beyond.

Part 1: The Tryptophan Catabolism Axis in Immune Regulation

Tryptophan is an essential amino acid, serving not only as a building block for protein synthesis but also as a precursor to bioactive molecules that regulate key physiological processes, including neuronal function and immune responses.[1][2] The majority of free tryptophan is metabolized via the kynurenine pathway, a critical immunoregulatory node.[3]

The Role of Indoleamine 2,3-dioxygenase 1 (IDO1)

The first and rate-limiting step of the kynurenine pathway is catalyzed by the heme-containing enzymes IDO1 and Tryptophan 2,3-dioxygenase (TDO).[4][5] While TDO is primarily expressed in the liver to maintain tryptophan homeostasis, IDO1 is an extrahepatic enzyme induced by pro-inflammatory signals, most notably interferon-gamma (IFN-γ).[6][7]

In the context of cancer, tumor cells and surrounding stromal cells often overexpress IDO1. This creates a highly immunosuppressive tumor microenvironment (TME) through two primary mechanisms:[3][6][8]

-

Tryptophan Depletion: The accelerated catabolism of tryptophan locally depletes this essential amino acid, leading to the arrest of T-cell proliferation and the induction of anergy (a state of functional unresponsiveness). This occurs via the activation of the stress-response kinase GCN2 in T-cells.[8][9]

-

Kynurenine Accumulation: The enzymatic activity of IDO1 produces N-formylkynurenine, which is rapidly converted to kynurenine and other downstream metabolites. These metabolites are not inert; they actively promote the apoptosis of effector T-cells and drive the differentiation and expansion of immunosuppressive regulatory T-cells (Tregs), largely through activation of the Aryl Hydrocarbon Receptor (AhR).[2][5][8]

This dual mechanism allows tumors to evade destruction by the host immune system, rendering many immunotherapies ineffective.[6][10] Therefore, inhibiting IDO1 is a prime therapeutic strategy to "reawaken" the immune system and turn immunologically unresponsive "cold" tumors "hot".[7]

Part 2: this compound - A Strategically Designed IDO1 Inhibitor

This compound is a tryptophan analog designed to overcome the limitations of natural L-tryptophan as a therapeutic agent and to specifically target the IDO1 enzyme. Its structure incorporates two key modifications.

-

D-enantiomer Configuration: Most enzymes in the human body are stereospecific for L-amino acids. The use of the D-enantiomer can confer significant resistance to degradation by other metabolic enzymes, potentially increasing the compound's biological half-life and bioavailability.[11] While IDO1 can process D-tryptophan, its affinity is much lower than for L-tryptophan, making D-analogs excellent candidates for competitive inhibitors rather than substrates.[8] The well-studied IDO pathway inhibitor Indoximod (1-methyl-D-tryptophan) further validates the utility of D-isomers in this context.[12]

-

5-Bromo Substitution: The addition of a bromine atom at the 5th position of the indole ring alters the molecule's steric and electronic properties. This modification can enhance binding affinity to the hydrophobic active site of the IDO1 enzyme and prevent enzymatic processing, positioning it as a potent competitive inhibitor that blocks the entry of the natural substrate, L-tryptophan.

Part 3: Methodologies for Biological Characterization

Evaluating the biological activity of this compound requires robust and reproducible assays. Below are detailed protocols for cell-free and cell-based characterization of its IDO1 inhibitory potential.

Experimental Protocol 1: Cell-Free IDO1 Enzymatic Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified, recombinant human IDO1.

-

Principle: Recombinant IDO1 is incubated with its substrate (L-tryptophan), cofactors, and varying concentrations of the test compound (this compound). The reaction product, kynurenine, is quantified, and the concentration of inhibitor required to reduce enzyme activity by 50% (IC50) is determined.

-

Materials:

-

Recombinant Human IDO1 Enzyme

-

L-Tryptophan (substrate)

-

Ascorbic Acid (reducing agent)

-

Methylene Blue (cofactor)

-

Catalase

-

Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 6.5)

-

This compound (test inhibitor)

-

Epacadostat or Indoximod (positive control inhibitor)

-

96-well microplate

-

30% Trichloroacetic Acid (TCA) for reaction quenching

-

Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid) for colorimetric detection

-

Microplate reader (490 nm absorbance)

-

-

Step-by-Step Methodology:

-

Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer.

-

Reaction Mixture Preparation: In a 96-well plate, add the following to each well: assay buffer, ascorbic acid, methylene blue, and catalase.

-

Inhibitor Addition: Add the serially diluted inhibitor solutions to the appropriate wells. Include wells for a "no inhibitor" control (100% activity) and a "no enzyme" control (background).

-

Enzyme Addition: Add recombinant IDO1 enzyme to all wells except the "no enzyme" control.

-

Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add L-tryptophan to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate for 60 minutes at 37°C.

-

Quench Reaction: Stop the reaction by adding 30% TCA to each well. Centrifuge the plate to pellet the precipitated protein.

-

Color Development: Transfer the supernatant to a new plate and add Ehrlich's Reagent. Incubate for 10 minutes at 60°C to allow the yellow color to develop from the reaction with kynurenine.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance, normalize the data to the "no inhibitor" control, and plot the percent inhibition versus the log of inhibitor concentration. Fit the data to a four-parameter logistic curve to calculate the IC50 value.

-

Experimental Protocol 2: Cellular IDO1 Functional Assay

This assay measures the inhibition of IDO1 activity in a more physiologically relevant cellular context.

-

Principle: Human cells that express IDO1 upon stimulation (e.g., HeLa cells or peripheral blood mononuclear cells) are treated with IFN-γ to induce IDO1 expression. The cells are then incubated with the test compound, and the amount of kynurenine produced and secreted into the culture medium is measured.[13]

-

Materials:

-

HeLa cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Recombinant Human Interferon-gamma (IFN-γ)

-

This compound (test inhibitor)

-

Tryptophan-free medium for specific assays if needed

-

Reagents for kynurenine detection (as described in Protocol 1) or HPLC system for quantification.

-

-

Step-by-Step Methodology:

-

Cell Seeding: Seed HeLa cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

IDO1 Induction: Replace the medium with fresh medium containing IFN-γ (e.g., 50 ng/mL) to induce IDO1 expression. Incubate for 24-48 hours.

-

Inhibitor Treatment: Remove the IFN-γ-containing medium. Add fresh medium containing serial dilutions of this compound.

-

Incubation: Incubate the cells with the inhibitor for 24-72 hours.

-

Sample Collection: Collect the cell culture supernatant from each well.

-

Kynurenine Quantification: Measure the concentration of kynurenine in the supernatant using either the colorimetric method with Ehrlich's Reagent (as described in Protocol 1) or by HPLC for greater sensitivity and specificity.

-

Data Analysis: Calculate the percent inhibition of kynurenine production for each inhibitor concentration relative to the untreated (IFN-γ only) control. Determine the EC50 value by non-linear regression analysis.

-

Data Presentation: Comparative Inhibitory Potency

While specific IC50 data for this compound is emerging from research settings, it is useful to compare its potential activity with that of other well-characterized IDO1 inhibitors.

| Inhibitor | Type | Target(s) | Reported Potency (IC50 or Ki) | Clinical Status |

| Epacadostat | Hydroxyamidine | IDO1 Selective | ~72 nM (IC50)[14] | Terminated Phase 3[10] |

| Navoximod (GDC-0919) | Azole | IDO1 Selective | ~70 nM (IC50) | Clinical Trials |

| Indoximod (1-Methyl-D-tryptophan) | Tryptophan Analog | IDO Pathway (indirect) | Weak direct inhibitor (Ki ~34 µM for racemic mix)[7] | Clinical Trials |

| This compound | Tryptophan Analog | Presumed IDO1 | To be determined by assays | Preclinical |

Part 4: Therapeutic Potential and Broader Applications

The primary therapeutic application for this compound is in immuno-oncology . By blocking the immunosuppressive activity of IDO1, it has the potential to be used in combination with other immunotherapies, such as immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1 antibodies), to enhance their efficacy in patients with "cold" tumors.

Beyond cancer, tryptophan derivatives are valuable tools in pharmaceutical development and biochemical research .[15] this compound can serve as an intermediate in the synthesis of more complex pharmaceuticals targeting neurological disorders.[15] It is also a valuable research tool for probing the structure and function of tryptophan-binding proteins and for studying serotonin metabolic pathways, although its direct role as a serotonin precursor is unlikely due to its D-configuration and primary action as an immunomodulator.[15]

Part 5: Conclusion and Future Outlook

This compound represents a strategically designed molecule targeting a key mechanism of tumor immune evasion. Its D-configuration and bromo-substitution are intended to confer metabolic stability and potent, specific inhibition of the IDO1 enzyme. The protocols outlined in this guide provide a clear framework for validating its biological activity and quantifying its potency.

Future research should focus on comprehensive preclinical evaluation, including in vivo efficacy studies in syngeneic mouse tumor models, both as a monotherapy and in combination with checkpoint inhibitors. Furthermore, detailed pharmacokinetic and pharmacodynamic (PK/PD) studies will be essential to understand its absorption, distribution, metabolism, and excretion, paving the way for potential clinical development. As a tool compound, this compound will continue to aid researchers in unraveling the complexities of the kynurenine pathway and its role in health and disease.

References

-

Frontiers Media S.A. (n.d.). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC. Frontiers. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy. PubMed. Retrieved from [Link]

-

Wikipedia. (n.d.). Indoleamine 2,3-dioxygenase. Retrieved from [Link]

-

American Chemical Society. (2024). Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). ACS Medicinal Chemistry Letters. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016). Tryptophan Biochemistry: Structural, Nutritional, Metabolic, and Medical Aspects in Humans. PMC. Retrieved from [Link]

-

Frontiers Media S.A. (2024). Biological function of d-tryptophan: a bibliometric analysis and review. Frontiers in Nutrition. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Bromo-DL-tryptophan | C11H11BrN2O2 | CID 96735. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Asymmetric Synthesis and Biological Evaluation of Both Enantiomers of 5- and 6-Boronotryptophan as Potential Boron Delivery Agents for Boron Neutron Capture Therapy. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Value of D-Tryptophan as a Chemical Intermediate. Retrieved from [Link]

-

ResearchGate. (2002). Convenient synthesis of 7 ′ and 6 ′-bromo-D-tryptophan and their derivatives by enzymatic optical resolution using D-aminoacylase. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Design, synthesis and evaluation of tryptophan analogues as tool compounds to study IDO1 activity. Retrieved from [Link]

-

Frontiers Media S.A. (n.d.). Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment. Frontiers. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Role of Tryptophan Metabolism in Cancer. PMC. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). Inflammatory reprogramming with IDO1 inhibitors: turning immunologically unresponsive 'cold' tumors 'hot'. PMC. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). Discovery of IDO1 inhibitors: from bench to bedside. PMC. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Molecular mechanisms and therapeutic significance of Tryptophan Metabolism and signaling in cancer. PMC. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). The therapeutic potential of targeting tryptophan catabolism in cancer. PMC. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents. PMC. Retrieved from [Link]

-

Examine.com. (2022). 5-hydroxytryptophan and fatigue in people with inflammatory bowel disease. Retrieved from [Link]

-

SlidePlayer. (n.d.). Stereochemistry and biological activity of drugs. Retrieved from [Link]

-

European Academy of Complementary Medicine. (n.d.). TRYPTOPHAN and 5-HTP IN SEROTONIN DEFICENCY SYNDROME NEW ASPECTS OF THE MECHANISMS OF ACTION AND MODE OF ADMINISTRATION. Retrieved from [Link]

Sources

- 1. Tryptophan Biochemistry: Structural, Nutritional, Metabolic, and Medical Aspects in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of Tryptophan Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The therapeutic potential of targeting tryptophan catabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and evaluation of tryptophan analogues as tool compounds to study IDO1 activity - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00209G [pubs.rsc.org]

- 5. Molecular mechanisms and therapeutic significance of Tryptophan Metabolism and signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]

- 7. Inflammatory reprogramming with IDO1 inhibitors: turning immunologically unresponsive ‘cold’ tumors ‘hot’ - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. Frontiers | Biological function of d-tryptophan: a bibliometric analysis and review [frontiersin.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. medchemexpress.com [medchemexpress.com]

- 15. chemimpex.com [chemimpex.com]

discovery and natural occurrence of brominated tryptophans

An In-depth Technical Guide to the Discovery and Natural Occurrence of Brominated Tryptophans

Authored by a Senior Application Scientist

Abstract

The marine biosphere, a crucible of evolutionary innovation, is a prolific source of structurally novel and biologically potent natural products.[1][2] Among these, brominated tryptophan derivatives represent a fascinating class of metabolites, distinguished by the strategic incorporation of bromine, an element abundant in marine environments but rare in terrestrial biochemistry.[3][4] This guide provides a comprehensive technical overview of the discovery, natural distribution, biosynthesis, and pharmacological significance of these unique amino acid derivatives. We will explore the causality behind the experimental methodologies used for their isolation and characterization, delve into their enzymatic origins, and present their diverse bioactivities in a structured format. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the chemical diversity of marine alkaloids for therapeutic innovation.[5][6]

Introduction: The Significance of Bromine in Marine Natural Products

The chemistry of the ocean profoundly shapes the metabolic pathways of its inhabitants. The high concentration of bromide ions (~65 ppm) provides a unique elemental resource that marine organisms, particularly invertebrates and their microbial symbionts, have harnessed to produce a vast arsenal of halogenated secondary metabolites.[1][4] Bromination significantly alters the physicochemical properties of a parent molecule, enhancing its lipophilicity, membrane permeability, and metabolic stability.[7] This often translates to potent and specific biological activities, making these compounds highly attractive as leads for drug discovery.[5]

Brominated tryptophans are not typically found as free amino acids in nature; instead, they serve as key biosynthetic precursors for a wide array of more complex structures, including peptides, cyclic peptides, and indole alkaloids.[8][9] Their discovery has unveiled novel post-translational modifications and enzymatic pathways, offering new tools for biocatalysis and protein engineering.[10][11]

Natural Occurrence and Distribution

The discovery of brominated tryptophans is intrinsically linked to the exploration of marine invertebrates, which are masters of chemical defense.[2] These compounds are predominantly found in organisms that engage in symbiotic relationships with microorganisms, which are often the true producers of these metabolites.

Key Marine Sources:

-

Sponges (Phylum Porifera): Sponges of the order Verongiida and the family Thorectidae are particularly rich sources.[12][13] Genera such as Smenospongia, Thorectandra, and Pseudoceratina have yielded a variety of brominated tryptophan derivatives, including aplysinopsins and N-methylated analogues.[12][14]

-

Cone Snails (Genus Conus): The venom of these predatory mollusks contains a complex mixture of neurotoxic peptides known as conotoxins.[10][15] The discovery of L-6-bromotryptophan in peptides from Conus imperialis and Conus radiatus was a landmark, providing the first direct evidence of post-translational bromination of a tryptophan residue in a gene-encoded polypeptide.[10][11]

-

Ascidians (Tunicates): Colonial ascidians, such as those from the genus Aplidium, produce brominated indole alkaloids like the meridianins, which feature a brominated indole nucleus derived from tryptophan.[7]

-

Marine Bacteria: Bacteria associated with marine invertebrates, such as Pseudoalteromonas rubra, have also been identified as producers of simple brominated indole alkaloids.[16]

The distribution of the five possible regioisomers (4-Br, 5-Br, 6-Br, 7-Br, and 2-Br) varies, with 6-bromotryptophan being commonly found in ribosomally synthesized peptides, while other isomers are often incorporated into non-ribosomal peptides and alkaloids.[9][17]

Biosynthesis: The Role of Halogenase Enzymes

The regioselective incorporation of a bromine atom onto the tryptophan indole ring is not a spontaneous chemical event but a precisely controlled enzymatic process. This discovery has been pivotal, revealing a fascinating aspect of biological chemistry.

The key enzymes responsible are Flavin-Dependent Halogenases (FDHs) .[18][19] The biosynthesis follows a well-defined mechanism:

-

Cofactor Reduction: An associated NADH-dependent flavin reductase (e.g., RebF) reduces FAD to FADH₂.[8][19]

-

Formation of Hypobromous Acid: The halogenase (e.g., RebH) binds FADH₂ and molecular oxygen to form a flavin hydroperoxide intermediate. This potent oxidizing agent reacts with a bromide ion (Br⁻) to generate hypobromous acid (HOBr) within a protected enzyme channel.[8][19]

-

Electrophilic Aromatic Substitution: The highly reactive HOBr is channeled to the tryptophan-binding site, where it performs a regioselective electrophilic aromatic substitution on the indole ring, yielding the brominated tryptophan.[8][19] The enzyme's active site architecture dictates the position of bromination (e.g., C7 for RebH, C6 for Thal).[18][20]

This enzymatic machinery can be part of a larger biosynthetic gene cluster for a complex natural product or can act as a post-translational modification system, as seen in the conotoxins.[11]

Caption: Enzymatic pathway for tryptophan bromination via a flavin-dependent halogenase.

Biological Activities and Therapeutic Potential

The incorporation of bromine often confers significant bioactivity. Brominated tryptophan-containing molecules exhibit a wide spectrum of pharmacological effects, making them a focal point for drug discovery programs.[9]

| Class of Compound | Example(s) | Source Organism | Biological Activity | Potential Application | Reference(s) |

| Simple Indoles | 5-bromo-N,N-dimethyltryptamine | Sponge (Smenospongia aurea) | Antimicrobial, Serotonin receptor affinity | Antibiotics, Neurological research | [4][12] |

| Aplysinopsins | 6-bromoaplysinopsin | Sponges (Thorectandra sp.) | Cytotoxic against tumor cell lines, Antimicrobial | Anticancer agents | [2][12][14] |

| Conopeptides | Bromosleeper peptide (contains 6-Br-Trp) | Cone snail (Conus radiatus) | Induces sleep-like state in mice | Neurological agents, Sedatives | [10] |

| Conopeptides | Bromocontryphan (contains 6-Br-Trp) | Cone snail (Conus radiatus) | Neurotoxic ("stiff tail" syndrome) | Pharmacological tools | [11] |

| Indole Alkaloids | Meridianins (e.g., Meridianin B) | Tunicate (Aplidium meridianum) | Kinase inhibitor (CDK, GSK-3β) | Anticancer, Alzheimer's disease | [7] |

| Indole Alkaloids | Tanjungides A & B | Tunicate (Diazona cf. Formosa) | Significant cytotoxicity against human tumor cells | Anticancer agents | [21] |

These activities are often attributed to the ability of the brominated indole moiety to participate in halogen bonding, alter protein-ligand interactions, or enhance membrane association.[7][17]

Methodologies for Discovery and Characterization

The discovery of novel brominated tryptophans relies on a synergistic workflow combining systematic isolation with advanced analytical techniques.

Experimental Protocol: Isolation from a Marine Sponge

This protocol outlines a generalized, bioassay-guided fractionation approach for isolating brominated alkaloids from a marine sponge, such as Pseudoceratina durissima.[13][22]

Rationale: The workflow is designed to progressively simplify a complex chemical mixture into pure compounds. The choice of solvents is based on polarity, separating nonpolar lipids from moderately polar alkaloids. Reversed-phase chromatography is chosen for its excellent resolving power for aromatic compounds like indole alkaloids.

Step-by-Step Methodology:

-

Sample Collection & Preparation:

-

Collect sponge specimens and immediately freeze them at -20°C or store in methanol to halt enzymatic degradation.

-

Lyophilize (freeze-dry) the sponge tissue to remove water, then grind to a fine powder to maximize surface area for extraction.

-

-

Initial Extraction:

-

Macerate the dried sponge powder (e.g., 100 g) in a 3:1 mixture of methanol (MeOH) and dichloromethane (DCM) (e.g., 3 x 500 mL) at room temperature for 24 hours per extraction.

-

Causality: This solvent system is effective at extracting a broad range of metabolites, from polar to nonpolar.

-

Combine the extracts and evaporate the solvent in vacuo using a rotary evaporator to yield the crude extract.

-

-

Solvent Partitioning (Liquid-Liquid Extraction):

-

Suspend the crude extract in a 9:1 MeOH:H₂O mixture and partition against hexane. This removes highly nonpolar lipids and fats.

-

Adjust the aqueous layer to 1:1 MeOH:H₂O and partition against DCM. The brominated alkaloids will typically partition into the DCM layer.[22]

-

Causality: This step enriches the extract with compounds of intermediate polarity, where most indole alkaloids are found.

-

-

Chromatographic Separation:

-